diethyl 2-(4-phenoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-(4-phenoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate: is a complex organic compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a thieno[2,3-c]pyridine core with multiple functional groups, making it a versatile molecule for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-(4-phenoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate typically involves multiple steps, starting with the construction of the thieno[2,3-c]pyridine core This can be achieved through cyclization reactions involving appropriate precursors
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of certain functional groups to more oxidized forms.
Reduction: : Reduction of specific functional groups to their corresponding less oxidized forms.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions can vary widely, but they often include oxidized or reduced derivatives of the original compound, as well as substituted analogs.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, diethyl 2-(4-phenoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate may be used to study biological processes or as a tool in molecular biology experiments.
Medicine
In the medical field, this compound could be explored for its potential therapeutic properties. It may serve as a lead compound in drug discovery and development, particularly for diseases where its unique structure and reactivity could be advantageous.
Industry
In industry, this compound might find applications in the development of new materials, such as polymers or coatings, due to its chemical properties.
Mechanism of Action
The mechanism by which diethyl 2-(4-phenoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate exerts its effects would depend on its specific application. For example, in a therapeutic context, it might interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
Benzamide derivatives: : Similar compounds with benzamide moieties.
Thieno[2,3-c]pyridine derivatives: : Other compounds featuring the thieno[2,3-c]pyridine core.
Phenoxybenzamide derivatives: : Compounds containing the phenoxybenzamide group.
Uniqueness
What sets diethyl 2-(4-phenoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate apart from these similar compounds is its combination of multiple functional groups and its potential for diverse applications across various scientific fields.
Properties
IUPAC Name |
diethyl 2-[(4-phenoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O6S/c1-3-32-25(30)22-20-14-15-28(26(31)33-4-2)16-21(20)35-24(22)27-23(29)17-10-12-19(13-11-17)34-18-8-6-5-7-9-18/h5-13H,3-4,14-16H2,1-2H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBMJILKOFFNZLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.